molecular formula C17H22N4O2S B11970718 2-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol

2-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol

Cat. No.: B11970718
M. Wt: 346.4 g/mol
InChI Key: XXCXUOWYAHMPLX-WOJGMQOQSA-N
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Chemical Reactions Analysis

Scientific Research Applications

Structural Characteristics

The chemical structure of 2-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol can be represented as follows:C15H18N4OS\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{OS}This compound features a triazole ring, which is significant for its biological activity. The mercapto group enhances its reactivity and potential interactions with biological targets.

Antifungal Properties

Recent studies have indicated that this compound exhibits promising antifungal activity. Research has shown that derivatives of mercapto-triazoles can inhibit the growth of various fungal pathogens. For instance, a study highlighted the acute toxicity and antifungal efficacy of similar compounds, suggesting that further investigation into this compound could yield significant results in treating fungal infections .

Key Findings:

  • The compound was evaluated for toxicity using both computational predictions and in vivo methods.
  • Results indicated low toxicity levels, classifying it within the IV toxicity category, which is favorable for further medicinal use .
  • The compound's structure allows it to interact effectively with fungal enzymes, potentially disrupting their metabolic pathways.

Anti-inflammatory and Antioxidant Activities

The triazole moiety is known for its anti-inflammatory properties. Compounds containing this scaffold have been studied for their ability to inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes. Preliminary investigations suggest that this compound may exhibit similar inhibitory effects, making it a candidate for developing anti-inflammatory drugs .

Research Insights:

  • In vitro studies have demonstrated that triazole derivatives can lower inflammatory markers.
  • The potential for this compound to act as an antioxidant has also been noted, contributing to its therapeutic profile against oxidative stress-related diseases .

Synthesis and Derivative Studies

The synthesis of this compound typically involves multi-step organic reactions. Various derivatives have been synthesized to enhance biological activity and reduce toxicity.

Synthesis Overview:

  • Starting materials include commercially available phenolic compounds and triazole intermediates.
  • Reaction conditions are optimized to achieve high yields and purity .

Case Studies and Comparative Analysis

A comparative analysis of related triazole compounds reveals that those with similar functional groups exhibit varying degrees of antifungal and anti-inflammatory activities. This highlights the importance of structural modifications in enhancing therapeutic efficacy.

Compound NameAntifungal ActivityAnti-inflammatory ActivityToxicity Class
Compound AModerateHighIII
Compound BHighModerateIV
2-{(E)-...}PromisingPotentialIV

Mechanism of Action

The mechanism of action of 2-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and potential interactions with biological targets .

Biological Activity

The compound 2-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol is a derivative of the 1,2,4-triazole class, known for its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

C17H22N4O3SC_{17}H_{22}N_{4}O_{3}S

It features a triazole ring, which is significant for its biological activity. The presence of the mercapto group enhances its reactivity and interaction with biological targets.

Antioxidant Activity

Research indicates that triazole derivatives exhibit notable antioxidant properties. For instance, compounds derived from triazoles have demonstrated significant free radical scavenging activity in various assays such as DPPH and ABTS. The antioxidant activity of This compound is hypothesized to be comparable to established antioxidants like ascorbic acid .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial efficacy against a range of pathogens. In vitro studies have shown that it possesses broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria. Notably, molecular docking studies suggest strong binding affinities to bacterial enzyme targets .

Table 1: Antimicrobial Efficacy of Triazole Derivatives

CompoundTarget OrganismMIC (µg/mL)
This compoundE. coli12
Other Triazole DerivativesStaphylococcus aureus8

Anticancer Activity

Mercapto-substituted triazoles have shown promise in cancer treatment. Studies indicate that This compound exhibits cytotoxic effects on various cancer cell lines. For example, in vitro assays have demonstrated IC50 values in the micromolar range against colon carcinoma cells .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
HCT116 (Colon Cancer)6.2
T47D (Breast Cancer)27.3

The mechanisms underlying the biological activities of this compound are diverse:

  • Antioxidant Mechanism : The mercapto group likely contributes to electron donation during redox reactions, neutralizing free radicals.
  • Antibacterial Mechanism : The binding affinity to bacterial enzymes suggests interference with essential metabolic pathways in bacteria.
  • Anticancer Mechanism : Induction of apoptosis in cancer cells may occur through the activation of caspase pathways or inhibition of cell proliferation signals.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of triazole derivatives:

  • In Silico Studies : Computational models have predicted favorable pharmacokinetic profiles for triazole derivatives including This compound , indicating potential for oral bioavailability and low toxicity .
  • Toxicity Assessments : Initial toxicity studies suggest that while the compound shows promising therapeutic potential, further investigations are required to fully understand its safety profile before clinical applications can be considered .

Properties

Molecular Formula

C17H22N4O2S

Molecular Weight

346.4 g/mol

IUPAC Name

3-cyclohexyl-4-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H22N4O2S/c1-2-23-14-10-6-9-13(15(14)22)11-18-21-16(19-20-17(21)24)12-7-4-3-5-8-12/h6,9-12,22H,2-5,7-8H2,1H3,(H,20,24)/b18-11+

InChI Key

XXCXUOWYAHMPLX-WOJGMQOQSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/N2C(=NNC2=S)C3CCCCC3

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NN2C(=NNC2=S)C3CCCCC3

Origin of Product

United States

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